10-Undecenamide, N-(2-nitrophenyl)-

Description

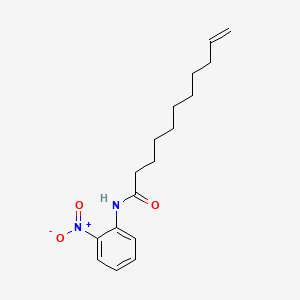

10-Undecenamide, N-(2-nitrophenyl)- is an amide derivative featuring an 11-carbon unsaturated chain (undecenamide backbone) substituted with a 2-nitrophenyl group at the nitrogen atom. These compounds are often studied for their crystallographic properties, reactivity, and applications in organic synthesis or materials science .

Properties

CAS No. |

76691-50-4 |

|---|---|

Molecular Formula |

C17H24N2O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-(2-nitrophenyl)undec-10-enamide |

InChI |

InChI=1S/C17H24N2O3/c1-2-3-4-5-6-7-8-9-14-17(20)18-15-12-10-11-13-16(15)19(21)22/h2,10-13H,1,3-9,14H2,(H,18,20) |

InChI Key |

RNBFTNANRJSIGM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Amidation via Acid Chloride Intermediate

A common approach involves first converting 10-undecenoic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride under controlled conditions. The resulting acid chloride is then reacted with 2-nitroaniline to form the amide.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 10-undecenoic acid + thionyl chloride (SOCl₂) | Formation of 10-undecenoyl chloride |

| 2 | 10-undecenoyl chloride + 2-nitroaniline + base (e.g., triethylamine) | Nucleophilic acyl substitution to form 10-undecenamide, N-(2-nitrophenyl)- |

This method offers high reactivity and typically good yields but requires careful handling of acid chlorides and moisture exclusion.

Carbodiimide-Mediated Coupling

Direct coupling of 10-undecenoic acid with 2-nitroaniline can be achieved using carbodiimide reagents such as DCC or DIC. The reaction is often carried out in an aprotic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 10-undecenoic acid + DCC + HOBt (optional) | Activation of the acid to an O-acylurea intermediate |

| 2 | Addition of 2-nitroaniline | Formation of the amide bond |

| 3 | Work-up and purification | Removal of dicyclohexylurea byproduct and isolation of product |

This method avoids the need for acid chlorides and is widely used in peptide and amide synthesis for its mild conditions and good selectivity.

Direct Thermal Amidation

In some cases, direct heating of 10-undecenoic acid with 2-nitroaniline under dehydrating conditions (e.g., with a coupling catalyst or under azeotropic removal of water) can yield the amide. However, this method often requires high temperatures and prolonged reaction times, which may lead to side reactions or lower yields.

Characterization and Purification

Following synthesis, the product is typically purified by recrystallization or column chromatography. Characterization involves:

- Spectroscopic methods: Fourier-transform infrared spectroscopy (FT-IR) to confirm amide bond formation (amide I and II bands), nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to verify composition.

- Melting point determination for purity assessment.

Comparative Data Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Acid chloride route | Thionyl chloride, 2-nitroaniline, base | Room temp or slight heating, inert atmosphere | High reactivity, good yields | Handling corrosive reagents, moisture sensitive | 75–90 |

| Carbodiimide coupling | DCC or DIC, HOBt, 2-nitroaniline | Room temp, aprotic solvent | Mild conditions, no acid chloride needed | Byproduct removal (urea), cost of reagents | 70–85 |

| Direct thermal amidation | 10-undecenoic acid, 2-nitroaniline | High temp, prolonged time | Simple reagents | Harsh conditions, lower selectivity | 50–65 |

Research Findings and Perspectives from Varied Sources

- While direct amidation is conceptually straightforward, the use of activating agents is favored in research and industrial settings to improve efficiency and selectivity.

- Carbodiimide-mediated coupling is widely documented in literature for amide bond formation involving aromatic amines such as 2-nitroaniline, balancing yield and operational simplicity.

- The presence of the 2-nitrophenyl group can influence reactivity due to electron-withdrawing effects of the nitro substituent, necessitating optimized conditions for coupling.

- No direct references were found specifically detailing the preparation of 10-Undecenamide, N-(2-nitrophenyl)- in the searched literature, but the general synthetic principles for similar amides and nitro-substituted aromatic amides apply.

- Analogous compounds involving nitrophenyl amides have been synthesized using the above methods, with characterization confirming structure and purity through NMR, FT-IR, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions: o-Nitrophenylundecylenanilide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: o-Aminophenylundecylenanilide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

Chemistry: o-Nitrophenylundecylenanilide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, derivatives of o-Nitrophenylundecylenanilide may be used to study enzyme interactions and inhibition. The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a valuable starting material for drug discovery and development.

Industry: In the industrial sector, o-Nitrophenylundecylenanilide can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of o-Nitrophenylundecylenanilide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl and undecylenyl groups can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(2-Nitrophenyl)benzamide

- Structure : A benzamide derivative with a nitro group at the ortho position of the phenyl ring.

- Key Data :

- Comparison : Unlike 10-Undecenamide, this compound has a shorter aromatic backbone (benzamide vs. undecenamide). The ortho-nitro substitution likely induces steric hindrance, affecting molecular packing and reactivity .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structure : Features a bromo substituent on the benzamide ring and a methoxy group adjacent to the nitro group.

- Key Data :

- Comparison : The additional methoxy and bromo groups in 4MNB enhance electronic complexity compared to 10-Undecenamide. The nitro group’s ortho position in both compounds may lead to similar steric and electronic effects .

N-[(2-Nitrophenyl)methyl]cyclopropanamine

- Structure : Cyclopropane amine linked to a 2-nitrophenylmethyl group.

- Key Data: Molecular Formula: C₁₀H₁₂N₂O₂; molecular weight 192.2 . Stability: Stable under recommended storage conditions but decomposes under fire to release CO and NOₓ .

- Its smaller molecular weight (192.2 vs. ~239 for 10-Undecenamide) and cyclopropane ring suggest distinct physicochemical behaviors .

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

- Structure: Phenothiazine core with a 4-nitrophenyl ethynyl group.

- Key Data: Crystallography: Dihedral angles between phenothiazine and nitrophenyl groups range from −175.11° to 178.45°, indicating a twisted conformation .

- Comparison : The para-nitro substitution and ethynyl spacer contrast with the ortho-nitro and amide linkage in 10-Undecenamide. The extended conjugation in this compound may enhance electronic delocalization, impacting optical properties .

Data Table: Structural and Physicochemical Comparison

Key Findings and Contrasts

Substituent Position: Ortho-nitro groups (as in 10-Undecenamide and N-(2-nitrophenyl)benzamide) introduce steric hindrance, affecting molecular packing and reactivity. Para-nitro analogs (e.g., 10-[(4-nitrophenyl)ethynyl]-phenothiazine) exhibit enhanced conjugation and planar geometries .

Backbone Diversity: The undecenamide chain in 10-Undecenamide provides flexibility and hydrophobicity, contrasting with rigid aromatic backbones in benzamide or phenothiazine derivatives .

Stability : Cyclopropane-containing analogs (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) show decomposition under extreme conditions, whereas amides like N-(2-nitrophenyl)benzamide exhibit crystallographic stability .

Biological Activity

10-Undecenamide, N-(2-nitrophenyl)- is a compound of significant interest due to its potential biological activities. This article delves into the compound's biological effects, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

10-Undecenamide, N-(2-nitrophenyl)- is characterized by the presence of a long-chain undecenamide structure combined with a nitrophenyl group. Its molecular formula is C_{13}H_{23}N_{2}O_{2}, and it exhibits properties typical of amides, including solubility in organic solvents and potential reactivity with various biological targets.

Antimicrobial Activity

Research has indicated that 10-Undecenamide derivatives exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of various compounds, including 10-Undecenamide derivatives, against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant inhibitory effects on bacterial growth.

Table 1: Antibacterial Activity of 10-Undecenamide Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 10-Undecenamide, N-(2-nitrophenyl)- | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

The compound demonstrated a stronger inhibitory effect on Staphylococcus aureus compared to Escherichia coli, indicating its potential as an antibacterial agent.

Antioxidant Activity

In addition to antimicrobial properties, 10-Undecenamide has been investigated for its antioxidant capabilities. A study measured the radical scavenging activity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that the compound exhibited moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress in biological systems.

The biological activity of 10-Undecenamide is thought to be mediated through various mechanisms:

- Membrane Disruption : The long hydrophobic chain may interact with bacterial membranes, leading to disruption and increased permeability.

- Enzyme Inhibition : The nitrophenyl group may act as a competitive inhibitor for specific enzymes involved in bacterial metabolism.

- Radical Scavenging : The compound's ability to donate electrons may neutralize reactive oxygen species (ROS), contributing to its antioxidant effects.

Study on Antibacterial Efficacy

A recent study published in a peer-reviewed journal focused on the synthesis and evaluation of 10-Undecenamide derivatives against various bacterial strains. The study utilized molecular docking techniques to predict binding affinities to bacterial proteins, confirming the potential for enzyme inhibition as a mechanism of action.

Clinical Relevance

While laboratory studies have shown promise, clinical trials are necessary to fully understand the therapeutic potential of 10-Undecenamide. Research is ongoing to explore its efficacy in treating infections caused by antibiotic-resistant bacteria.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 10-Undecenamide, N-(2-nitrophenyl)-?

While direct synthesis data for 10-Undecenamide, N-(2-nitrophenyl)- is limited, analogous N-(2-nitrophenyl)acetamide derivatives (e.g., N-(2-nitrophenyl)maleimide) suggest key steps:

- Acylation : Reacting 10-undecenoic acid with a coupling agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with 2-nitroaniline.

- Cyclodehydration : For derivatives requiring ring closure, H₂SO₄ and P₂O₅ can facilitate cyclization at 65°C for 3 hours, as seen in N-(2-nitrophenyl)maleimide synthesis .

- Purification : Recrystallization from ethanol or ethyl acetate improves yield and purity .

Q. What standard characterization techniques are used to confirm the structure of N-(2-nitrophenyl)amide derivatives?

Core methods include:

- Spectroscopy : NMR (¹H/¹³C) to confirm nitro group positioning and alkenyl chain geometry; FT-IR for amide C=O (1650–1680 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., C₁₇H₂₂N₂O₃ for 10-Undecenamide) .

- Elemental Analysis : Validate C/H/N ratios within ±0.4% theoretical values .

Q. What biological activities are reported for N-(2-nitrophenyl)amide analogs?

Studies on structurally related compounds highlight:

- Enzyme Inhibition : Derivatives like N-(2-ethoxyphenyl)-2-(2-nitrophenyl)acetamide show activity against kinases and proteases via binding affinity assays .

- Anticancer Potential : Analogous enamides (e.g., (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide) exhibit cytotoxicity through apoptosis induction in cancer cell lines .

Advanced Research Questions

Q. How can researchers investigate the mechanistic interactions of 10-Undecenamide, N-(2-nitrophenyl)- with biological targets?

Methodologies include:

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with protein targets (e.g., EGFR or PARP), leveraging structural data from analogs .

- Kinetic Assays : Measure IC₅₀ values via fluorescence-based enzymatic assays, adjusting substrate concentrations to account for the compound’s alkenyl chain hydrophobicity .

- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, critical for pharmacokinetic profiling .

Q. What strategies resolve crystallographic ambiguities in N-(2-nitrophenyl)amide derivatives?

Key approaches:

- Single-Crystal XRD : Resolve structural conformations, particularly for the nitro group’s orientation and alkenyl chain planarity. Compare with N-(2-nitrophenyl)trichloroacetamide structures, where nitro groups adopt a coplanar arrangement with the benzene ring .

- Rogers’ η Parameter : Evaluate enantiomorph-polarity in chiral derivatives, but note limitations in near-centrosymmetric structures. Use the alternative x parameter for more reliable chirality assignment .

Q. How should researchers address contradictions in reported biological activity data for N-(2-nitrophenyl)amide derivatives?

Systematic steps include:

- SAR Analysis : Compare substituent effects (e.g., fluoro vs. methyl groups on phenyl rings) to isolate electronic/steric contributions. For example, fluorine’s electronegativity enhances binding affinity in some analogs .

- Dose-Response Validation : Replicate studies using standardized assays (e.g., MTT for cytotoxicity) with controlled solvent systems (e.g., DMSO ≤0.1% v/v) to minimize solvent interference .

- Meta-Analysis : Aggregate data from PubChem, NIST, and CAS entries to identify trends in bioactivity across structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.